molecular formula C19H16ClN7 B2699598 5-Chloro-6-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile CAS No. 2380170-85-2

5-Chloro-6-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile

Cat. No.: B2699598
CAS No.: 2380170-85-2
M. Wt: 377.84
InChI Key: AHEZDPAAEZRQGP-UHFFFAOYSA-N
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Description

5-Chloro-6-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile typically involves multiple steps. One common method includes the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to pharmacologically active compounds.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally involves standard organic synthesis techniques, including the use of palladium-catalyzed reactions and purification processes such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine and pyridazine rings.

    Reduction: Reduction reactions can occur at the nitro groups if present, converting them to amino groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro and cyano groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amino derivatives.

Scientific Research Applications

5-Chloro-6-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-6-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile involves its interaction with specific molecular targets. The pyridine and pyridazine rings allow the compound to bind to proteins and enzymes, inhibiting their activity. This binding can disrupt various biological pathways, leading to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorobenzoyl)-1-phenyl-3-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one
  • Pyrido[2,3-d]pyrimidines

Uniqueness

5-Chloro-6-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile is unique due to its combination of pyridine, pyridazine, and piperazine rings. This structure provides a distinct geometry that enhances its binding affinity to specific molecular targets, making it a promising candidate for drug development .

Properties

IUPAC Name

5-chloro-6-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN7/c20-16-10-14(11-21)12-23-19(16)27-8-6-26(7-9-27)18-4-3-17(24-25-18)15-2-1-5-22-13-15/h1-5,10,12-13H,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHEZDPAAEZRQGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CN=CC=C3)C4=C(C=C(C=N4)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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